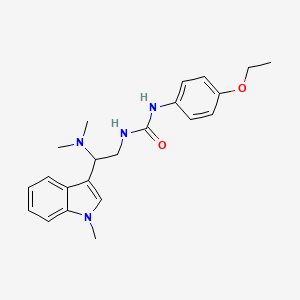

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea

Description

This compound features a urea backbone substituted with a dimethylaminoethyl-indole moiety and a 4-ethoxyphenyl group.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-5-28-17-12-10-16(11-13-17)24-22(27)23-14-21(25(2)3)19-15-26(4)20-9-7-6-8-18(19)20/h6-13,15,21H,5,14H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJWFRRSOZZQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C22H30N4O2

- Molecular Weight : 398.51 g/mol

The structural formula is crucial for understanding its interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 20 µM, indicating potent activity .

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and motility, suggesting potential as antitumor agents .

Antimicrobial Activity

This compound has been part of studies aimed at finding new antimycobacterial agents. In phenotypic screening, it was noted that:

- Compounds with similar structures frequently inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 2 µM .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell lines. For example:

- A study highlighted that related indole derivatives could significantly reduce cell motility in cancer models, indicating potential for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of such compounds. Key findings include:

- Modifications to the indole ring and the urea moiety can significantly impact biological activity.

- Substituents on the phenyl ring also play a crucial role in enhancing potency against specific targets .

Case Studies

Several studies have explored the biological activities of similar compounds:

| Study | Compound | Activity | MIC (µM) |

|---|---|---|---|

| Indole Derivative | Antimycobacterial | < 20 | |

| Urea Derivative | Anticancer (cell motility) | N/A | |

| Phenyl Urea | Antitumor activity | 4.5 |

These case studies underline the potential of compounds like this compound in therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a urea moiety linked to an indole derivative and an ethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 425.53 g/mol. The presence of the dimethylamino group suggests possible interactions with biological systems, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of indole can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including the compound of interest, and tested their efficacy against human breast cancer cells. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead structure for further development into anticancer agents .

Neuropharmacological Effects

The dimethylamino group in the compound suggests potential neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research has shown that modifications to indole structures can enhance their affinity for serotonin receptors, which could lead to new treatments for depression and anxiety disorders .

Case Study:

A study published in Neuropharmacology evaluated the effects of various indole derivatives on serotonin receptor activity. The findings indicated that certain modifications led to increased receptor binding affinity and improved behavioral outcomes in animal models of depression .

Antimicrobial Properties

Indole derivatives have also been recognized for their antimicrobial activity against various pathogens. The compound may exhibit broad-spectrum antimicrobial effects due to its structural characteristics that allow it to interact with microbial cell membranes or inhibit essential microbial enzymes .

Case Study:

In an investigation into the antimicrobial properties of indole-based compounds, researchers found that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Comparison with Similar Compounds

M64/M64HCl

- Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64) and its HCl salt (M64HCl) .

- Comparison: Substituent Differences: The target compound replaces M64’s pyridine ring with a 1-methylindole group and substitutes the morpholino-trifluoromethylphenyl with a 4-ethoxyphenyl. Pharmacological Implications: M64HCl is a FAK activator with demonstrated intestinal epithelial protective effects. The target’s indole group may enhance binding to hydrophobic pockets in kinases, while the ethoxy group could improve metabolic stability compared to M64’s trifluoromethyl group. Solubility: The morpholino group in M64 increases polarity, whereas the ethoxyphenyl in the target compound may reduce aqueous solubility but enhance membrane permeability.

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea

1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea

- Structure : Urea with a chlorophenyl ethenyl group and 4-methoxyphenyl .

- Comparison: Electron-Withdrawing vs. The target’s ethoxy group (electron-donating) may stabilize aromatic interactions via resonance. Biological Activity: The ethenyl linker in the analog could confer rigidity, whereas the dimethylaminoethyl-indole in the target compound introduces conformational flexibility.

Physicochemical Properties

- LogP: Estimated higher than M64 due to the ethoxyphenyl group but lower than 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea due to the dimethylamino group.

- Solubility: The dimethylamino group enhances water solubility compared to non-aminated analogs .

Data Tables

Table 1: Structural Comparison of Urea Derivatives

Q & A

Q. How can researchers differentiate between artifactual and genuine biological activity in high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.